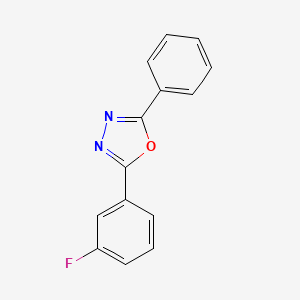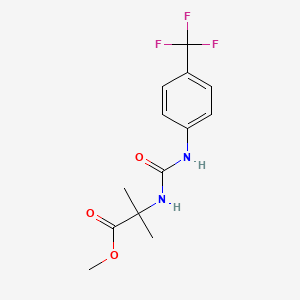
N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a carbamoyl group, and a methyl ester of 2-methylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester typically involves the reaction of 2-methylalanine methyl ester with a trifluoromethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(alpha,alpha,alpha-Trifluoro-p-tolyl)piperazine
- (alpha,alpha,alpha-Trifluoro-p-tolyl)acetic acid
- 4-(Trifluoromethyl)phenyl isothiocyanate
Uniqueness
N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester is unique due to the combination of its trifluoromethyl group, carbamoyl group, and methyl ester of 2-methylalanine. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Propiedades
Número CAS |
70974-15-1 |
|---|---|
Fórmula molecular |
C13H15F3N2O3 |
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
methyl 2-methyl-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]propanoate |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(2,10(19)21-3)18-11(20)17-9-6-4-8(5-7-9)13(14,15)16/h4-7H,1-3H3,(H2,17,18,20) |
Clave InChI |
VFBQPWTWCBKABO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)NC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


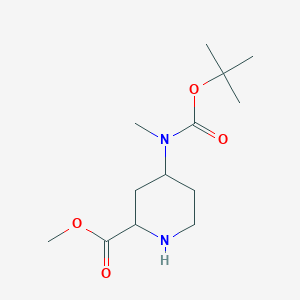
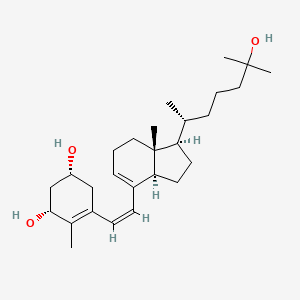

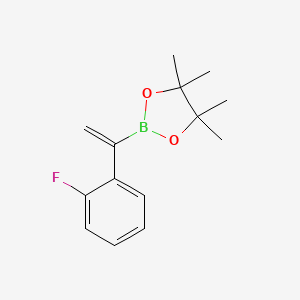
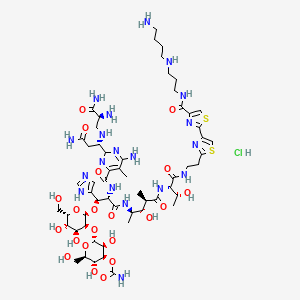

![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
![3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose](/img/structure/B13412965.png)

![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)
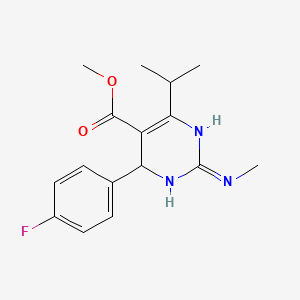
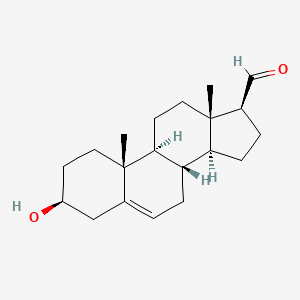
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)
